N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been suggested that thiazole derivatives may inhibit the cox-1 enzyme, which plays a key role in inflammation . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in anti-inflammatory effects .
Biochemical Pathways
For instance, they may inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory effects, potentially through the inhibition of cox enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring is formed by the reaction of a suitable amine with a cyclic ketone or aldehyde under reductive amination conditions.
Tosylation: The piperidine derivative is then tosylated using tosyl chloride and a base such as pyridine to introduce the tosyl group.
Coupling Reaction: Finally, the tosylated piperidine derivative is coupled with the benzothiazole core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of the tosyl group and the specific substitution pattern on the benzothiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-19-20(13-17)28-15(2)22-19/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYGXZSLGMFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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